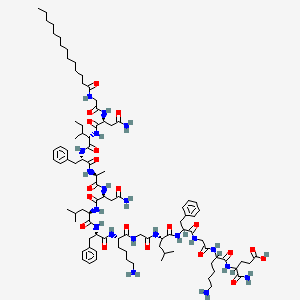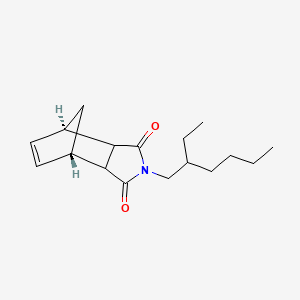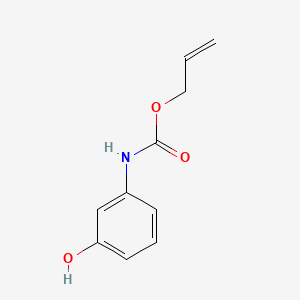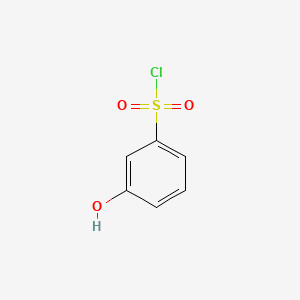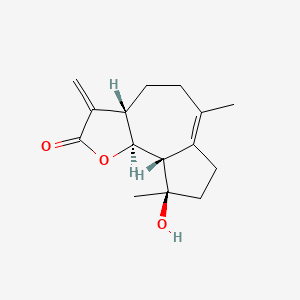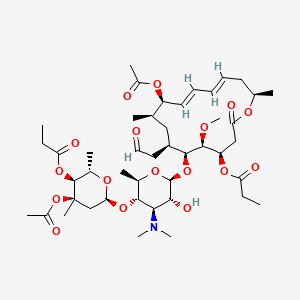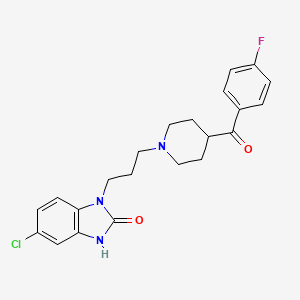
(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol
Overview
Description
Scientific Research Applications
Pharmacology
ML354 is a selective antagonist for Protease-Activated Receptor 4 (PAR4), exhibiting 70-fold selectivity for PAR4 over PAR1 . PAR4 is a thrombin receptor found on human platelets and represents a potential therapeutic target for the treatment of thrombotic disorders .
Neuroscience
ML354 has been shown to provide direct neuronal protection in experimental stroke models . It suppresses oxygen-glucose deprivation (OGD)-induced neuronal excitotoxicity and apoptosis . This suggests that ML354 could be a potential neuroprotective agent in stroke treatment.
Biochemistry
ML354 is an indole-based compound . It’s known to interact with G-protein-coupled receptors (GPCRs), specifically the PAR family, which are activated by serine proteases .
Medicine
In medical research, ML354 has been used in studies exploring its potential benefits in patients with acute stroke . It’s been found that selective PAR4 inhibition during reperfusion improves infarct size and neurological function after experimental stroke .
Biology
In biological studies, ML354 has been used to explore the role of PAR4 in various biological processes. For instance, it’s been found that stroke up-regulates PAR4 expression in cortical neurons in vitro and in vivo .
Chemistry
ML354 has a molecular weight of 282.29 and its chemical formula is C16H14N2O3 . It’s soluble to 100 mM in DMSO .
Safety and Hazards
Future Directions
Indole derivatives, which “(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol” is a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Their application for the treatment of various disorders has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
The primary target of ML354 is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a member of the protease-activated receptor family, which plays a crucial role in thrombosis and inflammation .
Mode of Action
ML354 acts as a selective antagonist of PAR4 . It inhibits the activation of PAR4, thereby blocking the downstream effects of this receptor . The compound exhibits a 70-fold selectivity for PAR4 over PAR1, indicating its specificity .
Biochemical Pathways
The antagonistic action of ML354 on PAR4 affects several biochemical pathways. PAR4 is known to mediate prolonged signaling required for stable thrombus formation .
Result of Action
ML354 has been shown to provide neuroprotection in experimental stroke models . It suppresses oxygen-glucose deprivation (OGD)-induced neuronal excitotoxicity and apoptosis . In vivo application of ML354 after transient middle cerebral artery occlusion (tMCAO) reduces infarct size, apoptotic markers, macrophage accumulation, and interleukin-1β expression .
Action Environment
The environment can significantly influence the action, efficacy, and stability of ML354. Factors such as oxygen and glucose levels, as well as the presence of other biochemical agents, can impact the effectiveness of ML354 . .
properties
IUPAC Name |
(1-methyl-5-nitro-3-phenylindol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJUKVGDCUKDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353779 | |
| Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol | |
CAS RN |
89159-60-4 | |
| Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: ML354 acts as a selective antagonist of PAR4, meaning it binds to the receptor and blocks its activation by thrombin. [, ] This inhibition prevents the cascade of downstream signaling events typically triggered by thrombin, including platelet activation and aggregation. [, ] In the context of stroke, ML354's inhibition of PAR4 reduces neuronal excitability, apoptosis (programmed cell death), and local inflammation, ultimately contributing to smaller infarct sizes and improved neurological function. []
ANone: Research demonstrates that PAR4 expression is upregulated in cortical neurons both in vitro (cell cultures) and in vivo (living organisms) following a stroke. [] This increased PAR4 expression, driven by the stroke event, contributes to the thromboinflammation characteristic of stroke pathology. [] Excessive PAR4 activation, in turn, exacerbates neuronal damage by increasing neuronal excitability and making neurons more susceptible to apoptosis. []
ANone: While ML354 is known for its antiplatelet effects, research suggests that its neuroprotective benefits in stroke extend beyond just inhibiting platelet aggregation. [] Experiments involving platelet depletion in mice with stroke showed that ML354 still significantly reduced infarct size and improved neurological function even when platelets were absent. [] This suggests that ML354 acts directly on neuronal PAR4 to provide neuroprotection, independent of its antiplatelet effects.
ANone: Both PAR1 and PAR4 are thrombin receptors present on platelets, but they exhibit different activation kinetics and downstream signaling. [] PAR1 activation by thrombin is rapid and transient, playing a crucial role in initiating hemostasis (blood clotting) to prevent bleeding. [] In contrast, PAR4 activation is slower and more sustained, contributing to stable thrombus (blood clot) formation, which can be detrimental in the context of stroke. [] ML354’s selectivity for PAR4 allows it to inhibit the prolonged signaling associated with thrombosis while preserving the essential transient PAR1 signaling needed for hemostasis. [] This selective inhibition makes ML354 a promising candidate for stroke treatment, as it targets the pathological thrombus formation without completely abolishing the beneficial hemostatic effects mediated by PAR1.
ANone: The findings from ML354 research highlight the potential of targeting PAR4 as a therapeutic strategy for stroke. [, ] By selectively blocking PAR4, it might be possible to develop treatments that effectively reduce neuronal damage and improve outcomes after stroke without increasing the risk of bleeding complications. [, ] Further research is crucial to fully understand the long-term effects and potential clinical applications of ML354 and other selective PAR4 antagonists for stroke treatment in humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



